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molecular formula C9H13ClFNO B2926147 2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 154550-93-3

2-(4-Fluoro-3-methoxyphenyl)ethan-1-amine hydrochloride

Cat. No. B2926147
M. Wt: 205.66
InChI Key: YVNSVRBIQUFWOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217723B2

Procedure details

To a solution of [2-(4-fluoro-3-methoxyphenyl)ethyl]carbamic acid t-butyl ester (90 mg) in ethyl acetate (3 mL) was added a solution of 4N hydrochloric acid-ethyl acetate (3 mL) at room temperature and allowed to stand for 2.5 hours. The resulting solid was diluted with diethyl ether, then filtered, and washed with diethyl ether. After drying by aeration, and the title compound (416 mg) was obtained as a colorless solid.
Name
[2-(4-fluoro-3-methoxyphenyl)ethyl]carbamic acid t-butyl ester
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC(=O)[NH:7][CH2:8][CH2:9][C:10]1[CH:15]=[CH:14][C:13]([F:16])=[C:12]([O:17][CH3:18])[CH:11]=1)(C)(C)C.[ClH:20].C(OCC)(=O)C>C(OCC)(=O)C.C(OCC)C>[ClH:20].[F:16][C:13]1[CH:14]=[CH:15][C:10]([CH2:9][CH2:8][NH2:7])=[CH:11][C:12]=1[O:17][CH3:18] |f:1.2,5.6|

Inputs

Step One
Name
[2-(4-fluoro-3-methoxyphenyl)ethyl]carbamic acid t-butyl ester
Quantity
90 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC1=CC(=C(C=C1)F)OC)=O
Name
Quantity
3 mL
Type
reactant
Smiles
Cl.C(C)(=O)OCC
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
After drying by aeration

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
Cl.FC1=C(C=C(C=C1)CCN)OC
Measurements
Type Value Analysis
AMOUNT: MASS 416 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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